Home > Products > Screening Compounds P10823 > 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester -

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester

Catalog Number: EVT-12731687
CAS Number:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester is a synthetic compound notable for its unique pyrrolopyridine structure. Its molecular formula is C12H13ClN2O2C_{12}H_{13}ClN_{2}O_{2} with a molecular weight of approximately 252.69 g/mol. This compound exhibits significant biological activity, particularly as an inhibitor of SGK-1 kinase, which is involved in various cellular processes such as ion transport and cell proliferation. The presence of chloro and methyl substituents on the pyrrolopyridine ring enhances its biological activity and potential therapeutic applications .

Source and Classification

The compound is classified under pyrrolopyridine derivatives, which are known for their diverse pharmacological properties. It can be sourced from various chemical suppliers and manufacturers specializing in medicinal chemistry compounds. The compound is also referenced under several synonyms including methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, highlighting its structural variations and relevance in research .

Synthesis Analysis

Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester typically involves multiple steps that ensure the integrity of its complex structure. Common methods include:

  • Cyclization Reactions: These reactions are crucial for forming the pyrrolopyridine core from simpler precursors.
  • Substitution Reactions: The introduction of chloro and methyl groups often involves electrophilic aromatic substitution or nucleophilic substitution techniques.
  • Esterification: The final step usually involves the esterification of the propanoic acid with methanol to form the methyl ester derivative.

These methods allow for efficient production while maintaining structural fidelity .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester features a fused bicyclic system comprising a pyrrole and pyridine ring. Key structural data includes:

  • Molecular Formula: C12H13ClN2O2C_{12}H_{13}ClN_{2}O_{2}
  • Molecular Weight: 252.69 g/mol
  • Key Functional Groups: Chloro group at position 6, methyl group at position 3, and a propanoic acid moiety forming the ester.

This unique arrangement contributes to its biological activity and selectivity towards specific kinases such as SGK-1 .

Chemical Reactions Analysis

The compound participates in various chemical reactions that are essential for modifying its structure to enhance biological properties. Notable reactions include:

  • Kinase Inhibition Assays: Studies demonstrate that this compound effectively inhibits SGK-1 kinase activity, which is critical for regulating sodium transport in renal cells.
  • Structural Modifications: The chloro and methyl substitutions can be varied to explore structure-activity relationships in drug development.

These reactions are vital for synthesizing derivatives that may exhibit improved pharmacokinetic profiles or enhanced therapeutic effects .

Mechanism of Action

The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester primarily involves the inhibition of SGK-1 kinase. This inhibition leads to:

  • Decreased Sodium Retention: By blocking SGK-1 activity, the compound may reduce sodium retention in renal cells, offering potential treatment avenues for hypertension and related disorders.
  • Modulation of Signaling Pathways: Interaction studies suggest that this compound may also influence other signaling pathways, thereby enhancing its therapeutic profile against various diseases associated with kinase activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture.
  • Reactivity: Reacts with strong bases or acids during synthesis or modification processes.

These properties are crucial for determining the handling and application of the compound in research settings .

Applications

The primary applications of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester include:

  • Pharmaceutical Research: Investigated as a potential therapeutic agent for conditions influenced by SGK-1 activity.
  • Biological Studies: Used to explore kinase inhibition mechanisms and develop new drugs targeting related pathways.
Introduction and Significance of Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

Role of FGFR Signaling Dysregulation in Oncogenesis and Metastasis

Fibroblast Growth Factor Receptors (FGFRs) are transmembrane receptor tyrosine kinases governing cellular proliferation, differentiation, and survival. Dysregulation via gene amplification, mutations, or translocations drives oncogenesis in diverse cancers:

  • Tumor Proliferation & Angiogenesis: FGFR1-3 overexpression activates downstream MAPK/PI3K pathways, promoting uncontrolled cell division and vascularization essential for tumor growth and metastasis [7].
  • Therapeutic Resistance: FGFR signaling crosstalk with VEGF/EGFR pathways enables escape from conventional chemotherapies and anti-angiogenic agents [7].
  • Clinical Prevalence: FGFR aberrations occur in 5–10% of breast cancers (notably triple-negative subtypes), urothelial carcinomas, and cholangiocarcinomas, underscoring FGFR inhibition as a precision oncology strategy [7].

Table 1: FGFR Inhibition Profiles of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cancer Cell Activity
4h [7]79257124T1 breast cancer
Reference compound A221841>1000N/A

Structural Privileges of 1H-Pyrrolo[2,3-b]pyridine as Kinase Inhibitor Cores

The 1H-pyrrolo[2,3-b]pyridine core confers distinct advantages for kinase inhibition:

  • Hydrogen Bonding Network: The pyridinic nitrogen (N1) and pyrrolic NH (in non-substituted analogs) form bidentate hinge-region hydrogen bonds with kinase backbones, mimicking adenine-kinase interactions. The 6-chloro-3-methyl substituents enhance hydrophobic pocket occupancy [2] [7] [8].
  • Planarity & π-Stacking: Fused bicyclic systems enable π-stacking with tyrosine/phenylalanine residues in catalytic domains, improving affinity. Planarity is retained in the target compound despite N1-propanoate substitution [7] [8].
  • Synthetic Versatility: Sites for diversification (C3, C5, C6, N1) allow optimization of pharmacokinetic properties. For example:
  • The N1-propanoate ester in this compound balances lipophilicity and metabolic stability [1] [6].
  • C6-chloro improves cell permeability and electrophile sensitivity [1] [8].
  • C3-methyl sterically blocks oxidative metabolism, enhancing half-life [1] [7].

Table 2: Structure-Activity Relationship (SAR) of Key Substituents

PositionSubstituentRole in Activity & Properties
C3MethylBlocks metabolism; enhances selectivity via hydrophobic pocket fit
C6ChloroElectron-withdrawing effect boosts electrophilicity; improves membrane penetration
N1-CH2CH2C(=O)OCH3Tunes solubility; ester allows prodrug strategies (hydrolyzable to acid [CAS 906744-53-4]) [6]

Historical Development of FGFR-Targeted Therapeutic Agents

The evolution of FGFR inhibitors highlights the scaffold’s strategic role:

  • First Generation (Non-selective): Agents like ponatinib (approved for CML) inhibited FGFR as off-target effects but lacked specificity, causing toxicity (e.g., hyperphosphatemia) [7].
  • Second Generation (Selective ATP-competitive): Pyrrolo[2,3-b]pyridine derivatives emerged as selective FGFR1–3 inhibitors. Key advances include:
  • Compound 4h (pyrrolo[2,3-b]pyridine derivative) achieving FGFR1 IC50 = 7 nM and suppressing 4T1 breast cancer migration/invasion [7].
  • Systematic N1/C3/C5 modifications improving potency and isoform selectivity (e.g., FGFR2 > FGFR4) [7] [8].
  • Third Generation (Covalent/Allosteric): Current designs leverage C6 electrophiles (e.g., chloro) for covalent inhibition or N1-flexible chains (like propanoates) to reach allosteric pockets [7] [9].

Properties

Product Name

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester

IUPAC Name

methyl 3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoate

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

InChI

InChI=1S/C12H13ClN2O2/c1-8-7-15(6-5-11(16)17-2)12-9(8)3-4-10(13)14-12/h3-4,7H,5-6H2,1-2H3

InChI Key

RYLIAGIXLMODKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.